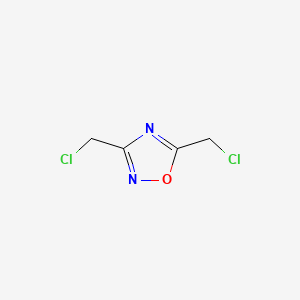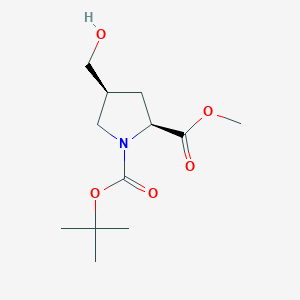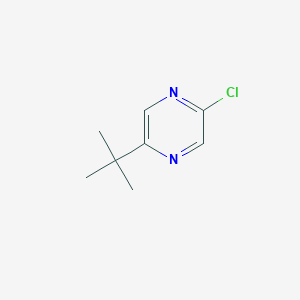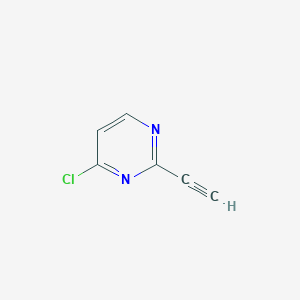
N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride
Übersicht
Beschreibung
N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride typically involves the reaction of quinoline derivatives with methylating agents. One common method includes the reaction of quinoline with formaldehyde and a reducing agent such as hydrogen over a palladium catalyst to form the N-methyl derivative . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various N-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a probe in studying biological systems and interactions involving quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride can be compared with other similar compounds such as:
- N-Methyl-1-(2-quinoxalinyl)methanamine oxalate
- N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine dihydrochloride
- N-Methyl-1-(3-thienyl)methanamine hydrochloride
These compounds share structural similarities but differ in their specific functional groups and substituents, leading to variations in their chemical reactivity and applications. This compound is unique due to its specific quinoline core structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-methyl-1-quinolin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9;/h2-6,8,12H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMFMRUCUMQNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670736 | |
| Record name | N-Methyl-1-(quinolin-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-69-7 | |
| Record name | N-Methyl-1-(quinolin-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-{[1-(3-fluorophenyl)-5-(4-isopropylpiperazino)-3-methyl-1H-pyrazol-4-yl]methyl}-N~1~-isopropyl-3-nitrobenzamide](/img/structure/B1650733.png)
![1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1650736.png)
![Tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-YL}carbamate](/img/structure/B1650737.png)



![3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B1650743.png)

![4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B1650747.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde](/img/structure/B1650748.png)

![3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one](/img/structure/B1650750.png)


